molecular formula C6H7N3O5 B069175 5-Nitro-1-methoxymethyluracil CAS No. 179523-90-1

5-Nitro-1-methoxymethyluracil

Cat. No.: B069175
CAS No.: 179523-90-1
M. Wt: 201.14 g/mol
InChI Key: ZLFKOIUSIDISRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

10-Shogaol can be synthesized through the dehydration of 10-gingerol. This process typically involves heating gingerols at high temperatures. For instance, hot air drying at 150°C for 6 hours has been shown to significantly increase the content of 10-Shogaol .

Industrial Production Methods

In industrial settings, 10-Shogaol is produced by drying ginger rhizomes using methods such as open sun drying, solar tunnel drying, and hot air drying. Among these, hot air drying at controlled temperatures is preferred for its efficiency in converting gingerols to shogaols while preserving the essential oil content .

Chemical Reactions Analysis

Types of Reactions

10-Shogaol undergoes various chemical reactions, including:

    Oxidation: 10-Shogaol can be oxidized to form corresponding ketones and aldehydes.

    Reduction: It can be reduced to form 10-gingerol.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with 10-Shogaol under mild conditions.

Major Products

    Oxidation: Produces ketones and aldehydes.

    Reduction: Produces 10-gingerol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Shogaol has a wide range of scientific research applications:

Comparison with Similar Compounds

10-Shogaol is compared with other similar compounds such as 6-Shogaol, 8-Shogaol, and 10-Gingerol:

10-Shogaol stands out due to its higher potency and stability, making it a valuable compound for various applications.

Properties

CAS No.

179523-90-1

Molecular Formula

C6H7N3O5

Molecular Weight

201.14 g/mol

IUPAC Name

1-(methoxymethyl)-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C6H7N3O5/c1-14-3-8-2-4(9(12)13)5(10)7-6(8)11/h2H,3H2,1H3,(H,7,10,11)

InChI Key

ZLFKOIUSIDISRY-UHFFFAOYSA-N

SMILES

COCN1C=C(C(=O)NC1=O)[N+](=O)[O-]

Canonical SMILES

COCN1C=C(C(=O)NC1=O)[N+](=O)[O-]

Synonyms

5-NITRO-1-METHOXYMETHYLURACIL

Origin of Product

United States

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